
(2-Fluorocyclobutyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Fluorocyclobutyl)methanamine” is a chemical compound with the molecular formula C5H10FN . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H10FN.ClH/c6-5-2-1-4(5)3-7;/h4-5H,1-3,7H2;1H . This indicates that the molecule consists of a cyclobutyl ring with a fluorine atom and a methanamine group attached.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 103.14. More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
One area of research involves the development of novel compounds with potential therapeutic benefits. For example, studies on aryloxyethyl derivatives of methanamines have explored their utility as "biased agonists" of serotonin 5-HT1A receptors, demonstrating significant antidepressant-like activity in preliminary in vivo studies. Such compounds exhibit high receptor affinity, selectivity, and favorable drug-like properties, suggesting potential applications in antidepressant drug development (Sniecikowska et al., 2019).
Organic Synthesis and Catalysis
Research in organic synthesis and catalysis has shown the synthesis of highly enantiomerically enriched α-aryl or indolyl-methanamines via catalytic asymmetric arylation, demonstrating the utility of methanamine derivatives in the construction of complex, optically active molecules (Hong-yu Yang & Ming‐Hua Xu, 2010). Additionally, studies on quinazoline-based ruthenium complexes highlight their effectiveness in catalyzing transfer hydrogenation reactions, showcasing applications in catalysis and synthetic methodologies (Şemistan Karabuğa et al., 2015).
Material Science and Ligand Design
In the field of material science and ligand design, research has focused on synthesizing new palladium(II) and platinum(II) complexes based on Schiff base ligands, including those derived from methanamines. These complexes exhibit interesting structural, photophysical, and anticancer properties, demonstrating the versatility of methanamine derivatives in developing materials with potential biomedical applications (S. Mbugua et al., 2020).
Analytical Chemistry and Toxicology
Moreover, the development of analytical methods for identifying novel psychoactive substances, including ketamine analogues, emphasizes the importance of methanamine derivatives in forensic and toxicological studies. These methods facilitate the detection and characterization of new psychoactive compounds, contributing to public health and safety efforts (Serena Mestria et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-fluorocyclobutyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-5-2-1-4(5)3-7/h4-5H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFWJPPRKXYGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
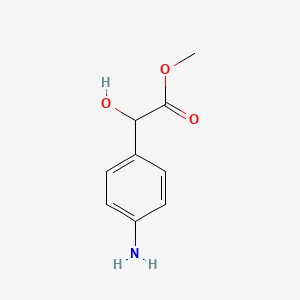
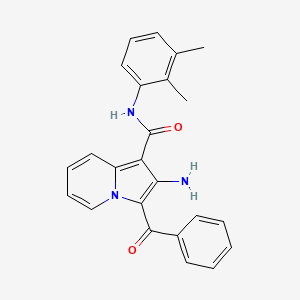
![[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2636699.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B2636700.png)
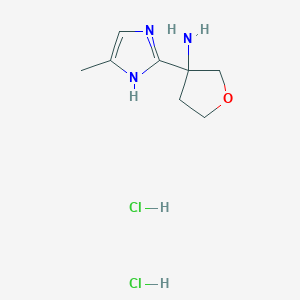
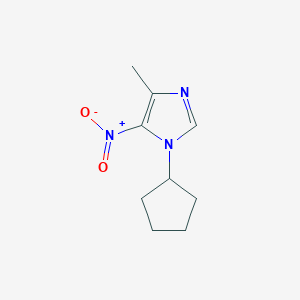
![2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2636706.png)
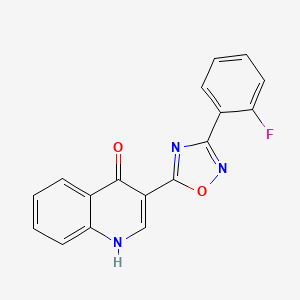

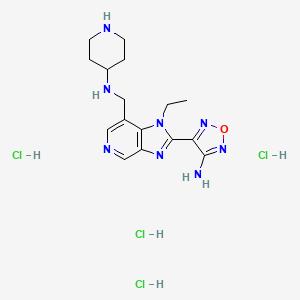

![2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2636712.png)
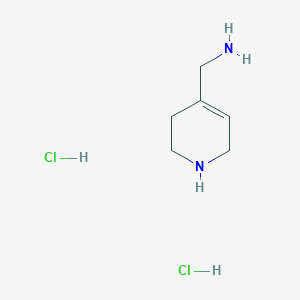
![Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2636716.png)
